1,1,2-Trifluoropenta-1,4-diene
Overview
Description
1,1,2-Trifluoropenta-1,4-diene is an organic compound with the molecular formula C5H5F3 It is a fluorinated diene, characterized by the presence of three fluorine atoms and two double bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoropenta-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of penta-1,4-diene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trifluoropenta-1,4-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr) and bromine (Br2). .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: this compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Electrophilic Addition: HBr, Br2, low and high temperatures for kinetic and thermodynamic control
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Major Products
Addition Products: 1,2- and 1,4-addition products depending on the reaction conditions
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced derivatives with different degrees of hydrogenation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,1,2-Trifluoropenta-1,4-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound undergoes electrophilic addition reactions where electrophiles attack the double bonds, leading to the formation of resonance-stabilized carbocations.
Oxidation and Reduction: The compound can be oxidized or reduced through electron transfer processes, resulting in the formation of different oxidation states and derivatives.
Substitution: The fluorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.
Comparison with Similar Compounds
1,1,2-Trifluoropenta-1,4-diene can be compared with other similar compounds such as:
1,3-Butadiene: A non-fluorinated diene with similar structural features but different chemical properties due to the absence of fluorine atoms.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated diene used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the synthesis of natural rubber.
This compound is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and properties compared to non-fluorinated and other halogenated dienes .
Properties
IUPAC Name |
1,1,2-trifluoropenta-1,4-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSXJTYKCBAUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297691 | |
Record name | 1,1,2-trifluoropenta-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-49-0 | |
Record name | NSC117342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,2-trifluoropenta-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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